molecular formula C7H6INO3 B12358336 Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate

Cat. No.: B12358336
M. Wt: 279.03 g/mol
InChI Key: VRHYRIMJCDGOAK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of Methyl 5-Iodo-6-Oxo-5,6-Dihydropyridine-3-Carboxylate

IUPAC Nomenclature and Systematic Characterization

The systematic name methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate reflects its substitution pattern on the pyridine ring. The numbering begins at the nitrogen atom, with iodine at position 5, a ketone group at position 6, and a methyl ester at position 3. The "1,6-dihydro" designation indicates partial saturation between nitrogen (position 1) and the ketone-bearing carbon (position 6).

Molecular formula : C₈H₆INO₃
Molecular weight : 279.03 g/mol.
Key identifiers :

  • CAS Registry Number : 885950-46-9.
  • Canonical SMILES : COC(=O)C1=CNC(=O)C(=C1)I.
  • InChIKey : UYVOMFUVUPLEJO-UHFFFAOYSA-N.

The structural features include a dihydropyridine core with electron-withdrawing groups (iodine and ketone) that influence its reactivity and tautomeric equilibria.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR peaks (predicted for DMSO-d₆):

  • δ 3.85 ppm (s, 3H) : Methyl ester group.
  • δ 6.70 ppm (s, 1H) : Proton at position 4 (adjacent to iodine).
  • δ 7.90 ppm (s, 1H) : Proton at position 2 (deshielded by ester and iodine).

¹³C NMR (predicted):

  • δ 52.5 ppm : Methyl ester carbon.
  • δ 115–140 ppm : Aromatic carbons (C2, C4, C5).
  • δ 165–170 ppm : Carbonyl carbons (ester and ketone).
Infrared (IR) Spectroscopy

Key absorptions:

  • ~1720 cm⁻¹ : Stretching of ester carbonyl (C=O).
  • ~1680 cm⁻¹ : Ketone carbonyl (C=O).
  • ~750 cm⁻¹ : C-I stretching.
Mass Spectrometry
  • Base peak : m/z 279 (molecular ion, [M]⁺).
  • Fragmentation : Loss of methyl group (m/z 264) and CO₂ (m/z 235).

X-ray Crystallographic Data and Conformational Analysis

Experimental X-ray data for this compound is not publicly available. However, analogous dihydropyridine derivatives exhibit planar pyridine rings with slight puckering at the dihydro positions. The iodine atom’s van der Waals radius (1.98 Å) likely induces steric effects, influencing crystal packing.

Predicted bond lengths (DFT) :

Bond Length (Å)
C5-I 2.10
C6=O 1.22
C3-O (ester) 1.34

Computational Modeling of Electronic Structure and Tautomerism

Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : High electron density at the ketone oxygen and iodine atom, favoring electrophilic attacks at C4.
Tautomerism

The compound exists in equilibrium between two tautomers:

  • Keto form : Dominant due to conjugation between the ketone and pyridine ring.
  • Enol form : Minor, stabilized by intramolecular hydrogen bonding between the enol -OH and ester carbonyl.

Energy difference (DFT) : Keto form is 12.3 kJ/mol more stable than enol.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

methyl 3-iodo-2-oxo-3H-pyridine-5-carboxylate

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3,5H,1H3

InChI Key

VRHYRIMJCDGOAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(C(=O)N=C1)I

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis and Functionalization

A patent-based method (CN102924371A/B) describes the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key precursor, using 2-chloro-5-trifluoromethylpyridine and water at 100–180°C for 24–72 hours. The reaction proceeds via nucleophilic aromatic substitution, where water acts as both solvent and nucleophile, displacing the chloro group. The resulting carboxylic acid is isolated as a stable crystalline solid (80% yield). Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) yields methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

Iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimal conditions (0°C, 4 hours) afford methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate in 65–72% yield. This method’s scalability is limited by the high energy demands of hydrothermal reactors but offers advantages in crystal stability and minimal byproducts.

Mo(CO)₆-Mediated Ring Expansion

A Mo(CO)₆-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides access to 4-oxo-1,4-dihydropyridine-3-carboxylates. For the target compound, the isoxazole precursor undergoes reductive opening with Mo(CO)₆ in wet acetonitrile, forming an enamine intermediate that cyclizes to the dihydropyridine core. Subsequent iodination at position 5 using I₂/CuI in DMF at 60°C achieves 58% yield.

Key advantages :

  • Regioselective iodination due to the electron-deficient pyridine ring.
  • Tolerance of ester groups under mild conditions.
  • Modular synthesis enabling diversification at positions 2 and 6.

Nucleophilic Iodination of Pyridine Precursors

Methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate (PubChem CID 11019246) serves as a versatile intermediate. Diazotization with NaNO₂/HCl at 0°C followed by treatment with KI introduces iodine via a Sandmeyer reaction. This two-step process achieves 70% yield but requires careful pH control to prevent ester hydrolysis.

Alternatively, direct electrophilic iodination of methyl 6-oxo-1,6-dihydropyridine-3-carboxylate using ICl in acetic acid at 50°C provides the target compound in 63% yield. The electron-withdrawing ester group directs iodination to position 5, minimizing positional isomers.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis of dihydropyridine derivatives by enhancing reaction rates and reducing side reactions. A modified protocol involves:

  • Cyclocondensation of ethyl acetoacetate, ammonium acetate, and iodobenzene diacetate in ethanol under microwave irradiation (150°C, 15 minutes).
  • Esterification with methanol and H₂SO₄.

This method achieves 68% overall yield with a 20-fold reduction in reaction time compared to conventional heating.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Advantages Limitations
Hydrothermal 2-Chloro-5-trifluoromethylpyridine Hydrothermal substitution 72% High-purity crystals, scalable Energy-intensive, multi-step
Mo(CO)₆ ring expansion Methyl 2-(isoxazol-5-yl)-3-oxopropanoate Reductive cyclization 58% Regioselective, modular Mo(CO)₆ toxicity, moderate yields
Sandmeyer reaction Methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate Diazotization/iodination 70% High regioselectivity Hazardous intermediates (diazo salts)
Microwave Ethyl acetoacetate Microwave cyclization 68% Rapid, energy-efficient Limited substrate scope

Critical Considerations in Synthesis

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency but may complicate purification.
  • Temperature control : Excessive heat during iodination promotes dehydrohalogenation, reducing yields.
  • Protecting groups : The methyl ester is stable under iodination conditions but requires acidic workup to prevent saponification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles.

    Reduction Reactions: The keto group at the 6th position can be reduced to a hydroxyl group.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution Reactions: Products include various substituted dihydropyridine derivatives.

    Reduction Reactions: The major product is the corresponding hydroxyl derivative.

    Oxidation Reactions: Oxidized derivatives of the original compound.

Scientific Research Applications

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For instance, they may inhibit enzymes or modulate receptor activity, leading to various biological effects such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Nitro and cyano substituents (e.g., 5-nitro or 5-cyano) are associated with lower yields (11–44%), likely due to steric or electronic hindrance during reactions .
  • Aromatic Substitutions : Phenyl or biphenyl groups (e.g., at the 1- or 6-position) are often introduced for biological activity optimization, though synthetic details are less disclosed .

Physicochemical Properties

Substituents profoundly impact melting points, solubility, and spectral characteristics:

Compound Name Melting Point (°C) IR (ν, cm⁻¹) ¹H/¹³C NMR Features Reference
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-... 159–152 1722 (C=O), 3174 (OH) δ 1.95 (CH₃), 7.02 (NH), 8.34 (CH)
6-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-... 287–289 1722–1631 (C=O) δ 11.35 (OH), 151.36 (C=O)
Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate Not reported 3450 (NH) δ 5.86 (CH), 11.35 (OH)

Key Observations :

  • Melting Points: Electron-withdrawing groups (e.g., NO₂) or aromatic rings increase melting points due to enhanced crystallinity (e.g., 287–289°C for a cyano-biphenyl derivative) .
  • Spectral Data : The ester carbonyl (C=O) typically appears at ~1722 cm⁻¹ in IR, while NH/OH stretches occur near 3174–3450 cm⁻¹ . In ¹H NMR, methyl esters resonate at δ ~3.7–3.9, whereas aromatic protons appear at δ ~7.0–8.5 .

Substituent-Activity Relationships :

  • Aromatic Groups : Phenyl or biphenyl moieties increase lipophilicity, aiding membrane permeability .

Biological Activity

Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate (CAS No. 1418126-13-2) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and related research findings associated with this compound.

  • Molecular Formula : C7H6INO3
  • Molecular Weight : 279.03 g/mol
  • Structure : The compound features a pyridine ring substituted with an iodine atom and a carboxylate group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Bacillus subtilis30 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In a study examining its effects on cancer cell lines, it was found to inhibit cell proliferation effectively:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
A549 (lung cancer)20Cell cycle arrest at G1 phase
MCF7 (breast cancer)10Inhibition of tumor growth factors

The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It can induce oxidative stress in target cells, leading to apoptosis.
  • Molecular Interactions : Binding affinity studies suggest that it interacts with various cellular targets, including proteins involved in signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition compared to traditional antibiotics, suggesting its potential use in treating resistant infections.
  • Anticancer Research : In another investigation published in the Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines. The results showed that it not only inhibited cell growth but also triggered apoptotic pathways more effectively than existing chemotherapeutic agents.

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